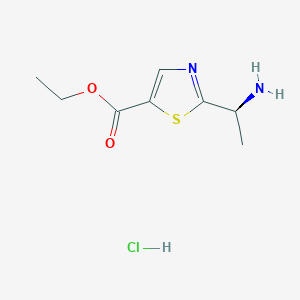(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
CAS No.:
Cat. No.: VC15807963
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H13ClN2O2S |
|---|---|
| Molecular Weight | 236.72 g/mol |
| IUPAC Name | ethyl 2-[(1S)-1-aminoethyl]-1,3-thiazole-5-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | NXEIZHIBRKBBSX-JEDNCBNOSA-N |
| Isomeric SMILES | CCOC(=O)C1=CN=C(S1)[C@H](C)N.Cl |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
Introduction
Structural and Chemical Characteristics
The molecular structure of (S)-ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride comprises a thiazole core—a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The 2-position is substituted with a (1-aminoethyl) group in the (S)-configuration, while the 5-position features an ethyl carboxylate moiety. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.
Crystallographic and Spectroscopic Analysis
Although no direct crystallographic data for this compound exists, analogous thiazole derivatives, such as ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, demonstrate planar thiazole rings fused with other heterocycles . X-ray diffraction studies of similar compounds reveal mean deviations from planarity of ~0.0108 Å for the thiazole ring, suggesting high structural rigidity . For (S)-ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride, nuclear magnetic resonance (NMR) spectroscopy would likely show distinct signals for the ethyl ester (δ ~4.3 ppm for CH₂ and δ ~1.3 ppm for CH₃), the thiazole protons (δ ~7.5–8.5 ppm), and the aminoethyl group (δ ~3.0–3.5 ppm for CH₂NH₂) . High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₁₃ClN₂O₂S) with a calculated exact mass of 236.0384 g/mol.
Chirality and Stereochemical Considerations
The (S)-configuration at the 1-aminoethyl group is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliary-mediated reactions, are likely employed to achieve this stereochemistry. For example, patents describing related thiazole intermediates emphasize the use of chiral acids or protecting groups to control stereochemistry during synthesis .
Synthesis and Optimization Strategies
The synthesis of (S)-ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves multi-step procedures common to thiazole chemistry. Key steps include thiazole ring formation, functional group manipulation, and salt formation.
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a classical approach, utilizing α-haloketones and thioureas. For instance, 4-(4-bromophenyl)thiazol-2-amine was synthesized via refluxing p-bromoacetophenone with thiourea and iodine . Adapting this method, the thiazole core of the target compound could be constructed using 2-chloroacetoacetate derivatives and thiourea analogs. Microwave-assisted cyclization, as demonstrated in the synthesis of thiazolo[3,2-b]-1,2,4-triazinones, may enhance reaction efficiency .
Esterification and Salt Formation
Ethyl esterification at the 5-position is achieved via reaction with ethyl chloroformate or analogous reagents . Subsequent treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity and stability. A patent describing the preparation of 1,3-thiazol-5-ylmethyl carbamates underscores the importance of solvent selection (e.g., ethanol, tetrahydrofuran) and base catalysts (e.g., triethylamine) in such reactions .
Applications in Drug Development
(S)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride serves as a versatile intermediate in synthesizing complex therapeutics. For instance, patents disclose thiazole intermediates for antiretroviral and antitubercular agents . Its ethyl ester group facilitates further functionalization via hydrolysis or amidation, as seen in the synthesis of carboxamide derivatives .
Challenges and Future Directions
Despite its promise, scaling up synthesis while maintaining stereochemical purity remains a challenge. Advances in continuous-flow chemistry and biocatalysis could address these hurdles. Furthermore, in vivo studies are needed to validate the compound’s pharmacokinetic and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume